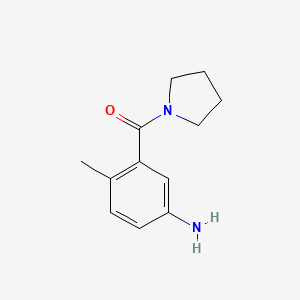

(5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Description

Properties

IUPAC Name |

(5-amino-2-methylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPDWTZEBXRXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Carbonyl Compounds

One common approach involves the reaction of 5-amino-2-methylbenzoic acid with pyrrolidine. This reaction typically uses a carbonyl compound such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation.

- Reagents: 5-Amino-2-methylbenzoic acid, pyrrolidine, CDI or DCC.

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature: Room temperature to 50°C.

Direct Amidation Using Acid Chlorides

Another method involves the direct reaction of 5-amino-2-methylbenzoyl chloride with pyrrolidine. This approach requires careful handling due to the reactive nature of acid chlorides.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for amide formation. This technique can significantly reduce reaction times and improve yields.

- Reagents: 5-Amino-2-methylbenzoic acid, pyrrolidine, CDI or DCC.

- Solvent: DMF or DCM.

- Microwave Conditions: 100-150°C, 5-10 minutes.

Data Analysis and Comparison

The following table summarizes the yields and conditions for different synthetic methods:

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| CDI Coupling | 80-90 | 2-4 hours | DMF, rt |

| DCC Coupling | 85-95 | 2-4 hours | DCM, rt |

| Acid Chloride | 70-85 | 30 minutes to 1 hour | DCM, Et3N |

| Microwave-Assisted | 90-95 | 5-10 minutes | DMF, 100-150°C |

Research Findings

Recent studies have emphasized the importance of optimizing reaction conditions to improve yields and reduce side reactions. For instance, the use of microwave irradiation has been shown to enhance reaction efficiency by reducing reaction times and improving yields. Additionally, the choice of solvent and base can significantly impact the outcome of the reaction, with DMF and Et3N often providing favorable conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine on the phenyl ring participates in nucleophilic substitution and condensation reactions:

Acylation :

-

Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form N-acyl derivatives.

-

Example: Reaction with benzoyl chloride yields (5-(Benzoylamino)-2-methyl-phenyl)-pyrrolidin-1-yl-methanone under mild basic conditions (triethylamine, THF) .

Schiff Base Formation :

-

Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines.

Table 1: Reaction conditions and products for amine group transformations

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, Et₃N, THF | N-Acetyl derivative | 85 |

| Schiff Base | PhCHO, EtOH, Δ | Imine | 72 |

Reactions at the Carbonyl Group

The ketone moiety undergoes nucleophilic addition and reduction:

Grignard Addition :

-

Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

-

Example: Addition of methylmagnesium bromide produces (5-Amino-2-methyl-phenyl)-(1-hydroxy-1-methyl-pyrrolidin-2-yl)-methanone in diethyl ether .

Reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a methylene group, yielding (5-Amino-2-methyl-benzyl)-pyrrolidine.

Table 2: Carbonyl group reactivity

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Grignard | MeMgBr, Et₂O | Tertiary alcohol | High |

| Reduction | LiAlH₄, THF | Methylene-linked pyrrolidine | >90% |

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes alkylation and ring-opening reactions:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated pyrrolidinium salts .

Ring Expansion :

-

Treatment with strong acids (H₂SO₄) induces ring expansion to piperidine derivatives, though this is less common .

Table 3: Pyrrolidine ring transformations

| Reaction | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Alkylation | MeI, K₂CO₃, DMF | N-Methylpyrrolidinium salt | Requires heating |

| Acid-mediated | H₂SO₄, 100°C | Piperidine analog | Low yield (~30%) |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation:

Nitration :

-

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the amino group .

Bromination :

-

Electrophilic bromination (Br₂, FeBr₃) occurs preferentially at the ortho position to the methyl group .

Oxidation and Redox Reactions

Oxidation of the Amine :

-

The primary amine is oxidized to a nitro group using KMnO₄ in acidic conditions, forming (5-Nitro-2-methyl-phenyl)-pyrrolidin-1-yl-methanone.

Redox Cyclization :

-

Under Pd catalysis, the compound undergoes intramolecular cyclization to form fused pyrroloindole derivatives, useful in alkaloid synthesis .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings with aryl boronic acids:

Scientific Research Applications

Antidepressant Activity

Due to its structural similarity to established antidepressants, (5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone may interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain. Computational studies indicate that compounds with similar structures often exhibit antidepressant effects, making this compound a candidate for further exploration in mood disorder treatments.

Antinociceptive Effects

The compound may possess analgesic properties by modulating pain pathways. Research on similar compounds has shown efficacy in reducing pain perception, suggesting that this compound could be explored for its potential as a pain management agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. Its structural analogs have demonstrated antimicrobial effects, indicating that this compound could serve as a lead for developing new antibiotics.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Metabolic Pathway Analysis : Investigating how the compound is metabolized in biological systems to predict efficacy and safety profiles.

These studies are essential for elucidating the compound's potential therapeutic roles and side effects.

Mechanism of Action

The mechanism of action of (5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(4-Bromo-2-methyl-phenyl)-pyrrolidin-1-yl-methanone

Structural Difference: Bromine replaces the amino group at the phenyl ring’s para position. Key Properties:

- Molecular formula: C₁₂H₁₄BrNO

- Molecular weight : 268.15 g/mol .

- Impact of Bromine: Increased lipophilicity (logP ~2.8 vs. ~1.5 for the amino analog), enhancing membrane permeability but reducing solubility. Bromine’s electronegativity may direct electrophilic substitution reactions differently compared to the amino group. Synthesis: Likely involves coupling a bromo-substituted benzoyl chloride with pyrrolidine, analogous to methods in and for related methanones .

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

Structural Difference : Replaces the phenyl-pyrrolidine scaffold with a pyrazole-thiophene system.

Key Properties :

- Enhanced hydrogen-bonding capacity due to multiple amino and hydroxyl groups.

- Applications: Such compounds are explored as kinase inhibitors due to their heterocyclic diversity .

(5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

Structural Difference : Features a pyridine core and a piperidine-linked pyrazolopyrimidine group.

Key Properties :

- Sulfonyl and pyrimidine groups : Enhance solubility and enable interactions with charged protein residues.

- Bioactivity : Patent data () suggests utility in targeting enzymes like phosphodiesterases or kinases .

Comparative Analysis Table

Biological Activity

(5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound may exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Amino group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological targets.

- Pyrrolidine ring : Often associated with significant biological effects, including analgesic and anti-inflammatory activities.

- Methanone moiety : Involved in nucleophilic addition reactions, which can influence its reactivity in biological systems.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Modulation : The amino group can interact with enzymes and receptors, potentially modulating their activity.

- Hydrophobic Interactions : The pyrrolidine ring may engage with hydrophobic pockets in proteins, influencing protein conformation and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those similar to this compound. For instance:

- Inhibition of Bacterial Growth : Compounds containing pyrrole structures have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin .

| Compound Type | MIC (against MRSA) | Control (Vancomycin) |

|---|---|---|

| Pyrrole Derivative | 0.125 μg/mL | 0.5–1 μg/mL |

Anticancer Activity

Research has indicated that certain derivatives of pyrrole exhibit promising anticancer activities:

- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. For example, a related compound demonstrated an IC50 value of 15 nM against MCF-7 breast cancer cells .

| Compound | IC50 (nM) | Target Cell Line |

|---|---|---|

| Related Pyrrole Derivative | 15 | MCF-7 |

| Control Compound | 30 | MCF-7 |

Anti-inflammatory Effects

The presence of the pyrrolidine moiety in the compound suggests potential anti-inflammatory effects. Pyrrolidine derivatives have been linked to the inhibition of inflammatory pathways, although specific studies on this compound are still limited .

Case Studies

Several studies have explored the biological activities of compounds containing similar structures:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

Q. What are the established synthetic routes for (5-Amino-2-methyl-phenyl)-pyrrolidin-1-yl-methanone?

The synthesis typically involves reducing a nitro-substituted precursor. For example, (5-Nitro-2-methyl-phenyl)-pyrrolidin-1-yl-methanone can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol to yield the amino derivative. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to avoid over-reduction or side reactions. Purification is achieved via column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed in academic research?

Characterization employs nuclear magnetic resonance (NMR; ¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For NMR, key signals include aromatic protons (δ 6.5–7.5 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and the amino group (δ 4.5–5.5 ppm, if protonated). HRMS confirms the molecular ion ([M+H]⁺), while X-ray crystallography resolves stereochemical ambiguities .

Q. What preliminary biological activities have been reported for this compound?

Studies on structurally similar pyrrolidinyl methanones demonstrate antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC₅₀: 8–32 µg/mL) and anticancer properties via apoptosis induction in HeLa cells (IC₅₀: 12–25 µM). These activities are attributed to interactions with enzyme active sites or DNA intercalation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and selectivity?

Yield optimization involves screening catalysts (e.g., Raney Ni vs. Pd-C for nitro reduction) and solvent systems (e.g., ethanol/water vs. THF). Selectivity for the amino group can be enhanced by controlling pH (neutral to slightly acidic) and reaction time (monitored via TLC). Microwave-assisted synthesis may reduce reaction times by 50–70% compared to conventional heating .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in bioactivity may arise from variations in compound purity (>95% required for reliable assays), assay protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing), or cell line specificity. Validating results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) and using structural analogs (e.g., nitro vs. amino derivatives) can clarify mechanisms .

Q. How do structural modifications influence the compound’s bioactivity?

Substituent effects are studied via structure-activity relationship (SAR) analysis. For example:

- Nitro-to-amino conversion : Enhances solubility and target binding via hydrogen bonding.

- Methyl group on phenyl : Increases lipophilicity, improving membrane permeability.

- Pyrrolidine vs. piperidine : Alters steric hindrance and binding affinity to enzymes like cytochrome P450 .

Q. What challenges arise in characterizing this compound’s stereochemistry, and how are they addressed?

Chiral centers (if present) require enantiomeric resolution using chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid). Dynamic NMR can detect conformational exchange in pyrrolidine rings, while NOESY spectra resolve spatial proximity of substituents .

Q. What methodologies assess the compound’s stability under experimental conditions?

Stability studies include:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–200°C.

- Photostability : Exposure to UV-Vis light (300–800 nm) with HPLC monitoring.

- Hydrolytic stability : Incubation in buffers (pH 1–13) at 37°C for 24–72 hours. Degradation products are identified via LC-MS and compared to synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.